molecular formula C8H19NO B13558683 3-Ethyl-1-(methylamino)pentan-2-ol

3-Ethyl-1-(methylamino)pentan-2-ol

Cat. No.: B13558683
M. Wt: 145.24 g/mol
InChI Key: FVKGHVWDFUKTNO-UHFFFAOYSA-N
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Description

3-Ethyl-1-(methylamino)pentan-2-ol is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . The structural features of this molecule, including an ethanolamine backbone with both ethyl and methyl substituents, suggest it may be of interest as a synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with similar amine-alcohol structures are often utilized in the development of active pharmaceutical ingredients and other biologically relevant molecules . Researchers are exploring this compound for its potential applications in scientific discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-ethyl-1-(methylamino)pentan-2-ol

InChI

InChI=1S/C8H19NO/c1-4-7(5-2)8(10)6-9-3/h7-10H,4-6H2,1-3H3

InChI Key

FVKGHVWDFUKTNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CNC)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Di-keto compound (Formula B): The di-keto compound used is typically a 2,4-pentanedione derivative where the R3 substituent corresponds to the ethyl group for the target compound.
  • Methylamine: Reacts with the di-keto compound to form the ketoenamine intermediate.

Stepwise Synthesis

Step Reaction Description Conditions Notes
A1 Formation of ketoenamine (Formula C) from di-keto compound and methylamine Aqueous alkaline medium (NaOH or KOH), room temperature to 30 °C Formation of 3-ethyl-4-(methylamino)pent-3-en-2-one
A2 Reduction of ketoenamine to amino alcohol (Formula D) Use of nickel-aluminium alloy as reducing agent, aqueous alkaline solution, 5–30 °C (preferably 10–15 °C) Produces 3-ethyl-1-(methylamino)pentan-2-ol as an oil
A3 Isolation of amino alcohol product Filtration and separation of catalyst Amino alcohol obtained in high purity
B Optional further conversion to derivatives (e.g., benzoates) Solvent: toluene or similar; temperature 15–40 °C Molar ratios and reaction times optimized for yield

Key Parameters

  • Solvent: Water is used in reduction steps; toluene or related solvents in esterification or derivatization.
  • Temperature: Controlled between 5 and 40 °C depending on step to optimize selectivity.
  • Catalyst: Nickel-aluminium alloy is preferred for reduction due to selectivity and reusability.
  • Reaction Time: Varies from 10 minutes to several hours depending on step; typically 45–90 minutes for reduction.

Reaction Mechanism Insights

  • The initial condensation reaction between the diketone and methylamine forms a ketoenamine intermediate through nucleophilic attack and tautomerization.
  • The ketoenamine is selectively reduced at the carbonyl group by the nickel-aluminium alloy catalyst in an alkaline aqueous medium, preserving the amino functionality and forming the amino alcohol.
  • The reduction avoids over-reduction or side reactions due to mild conditions and catalyst specificity.

Summary Table of Preparation Method

Stage Reactants Catalyst/Conditions Product Yield/Notes
1 3-ethyl-2,4-pentanedione + methylamine Aqueous NaOH/KOH, RT to 30 °C 3-ethyl-4-(methylamino)pent-3-en-2-one (ketoenamine) High conversion
2 Ketoenamine intermediate Nickel-aluminium alloy, aqueous alkaline, 10–15 °C, 45–90 min This compound (amino alcohol) High purity, oil form
3 Amino alcohol + aryloxy halide (optional) Toluene, 25–30 °C, 30–90 min Derivatives (e.g., benzoates) Used for further functionalization

Comparative Analysis of Methods

The described method using diketone precursors and nickel-aluminium alloy reduction is superior in terms of:

  • Selectivity: Avoids side reactions common in direct reductive amination.
  • Mild Conditions: Operates at moderate temperatures and aqueous media.
  • Scalability: Suitable for industrial scale due to catalyst reusability and straightforward isolation.
  • Purity: Produces the amino alcohol in high purity as an oil, facilitating downstream processing.

Alternative methods such as direct reductive amination of 3-ethyl-2-pentanone with methylamine and reducing agents like sodium cyanoborohydride or catalytic hydrogenation may be employed but often require more stringent conditions or lead to lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-(methylamino)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-ethylpentan-2-one or 3-ethylpentanal.

    Reduction: Formation of 3-ethylpentane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Ethyl-1-(methylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-1-(methylamino)pentan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on functional group similarity, backbone structure, or substituent variations:

Table 1: Comparative Overview
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Discontinued Status
3-Ethyl-1-(methylamino)pentan-2-ol Not available C₈H₁₉NO ~145.25 (estimated) Secondary amine, secondary alcohol Yes
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol 1857146-79-2 C₉H₁₉NOS 189.32 Secondary amine, secondary alcohol, thietane Yes
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 102.17 Tertiary alcohol No

Structural and Functional Differences

3-Methyl-1-(thietan-3-ylamino)pentan-2-ol Substituent Variation: Replaces the ethyl group in the target compound with a thietane (3-membered sulfur-containing ring) at the amino position. The molecular weight is notably higher (189.32 vs. ~145.25 g/mol) . Applications: Like the target compound, it may serve as a building block in heterocyclic chemistry.

2-Methyl-3-pentanol Functional Group Difference: A tertiary alcohol lacking the amine group. Physical Properties: Lower molecular weight (102.17 g/mol) and higher volatility compared to amino-alcohols. Tertiary alcohols typically exhibit reduced hydrogen bonding capacity, affecting solubility in polar solvents .

Thermodynamic and Reactivity Considerations

  • Amino-Alcohols vs. Alcohols: Amino-alcohols like this compound exhibit dual hydrogen-bonding capabilities (N-H and O-H), enhancing solubility in polar solvents compared to simple alcohols like 2-methyl-3-pentanol. However, steric hindrance from the ethyl group may limit accessibility of functional groups in reactions .
  • Thietane Influence: The sulfur atom in 3-Methyl-1-(thietan-3-ylamino)pentan-2-ol could participate in coordination chemistry or oxidation reactions, distinguishing it from purely hydrocarbon-substituted analogs .

Research and Application Gaps

  • Limited Data: Direct experimental data (e.g., melting/boiling points, synthetic routes) for this compound are absent in the provided evidence. Its discontinued status further complicates access to updated studies .

Biological Activity

3-Ethyl-1-(methylamino)pentan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an ethyl group and a methylamino group, suggests potential interactions with biological systems that warrant detailed exploration. This article presents an in-depth analysis of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H19_{19}N1_{1}O1_{1}. The compound is characterized by:

  • Hydroxyl Group : Contributes to hydrogen bonding capabilities.
  • Methylamino Group : May interact with various receptors or enzymes, modulating their activity.
PropertyValue
Molecular Weight143.24 g/mol
Boiling PointNot specified
SolubilitySoluble in water
pKaNot specified

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. The methylamino group can modulate receptor activities, potentially influencing neurotransmitter systems or enzyme functions.

Potential Targets:

  • Enzymes : May act as an inhibitor or activator depending on the target.
  • Receptors : Could interact with neurotransmitter receptors, affecting signaling pathways.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological effects of this compound:

  • Antimicrobial Activity : Preliminary research indicates that derivatives of similar structures exhibit antimicrobial properties. For example, compounds containing hydroxyl groups have shown efficacy against various bacteria, including Staphylococcus aureus .
  • Neuropharmacological Effects : Investigations into related compounds suggest potential neuroactive properties, possibly linked to modulation of serotonin or dopamine receptors .
  • Cytotoxicity Studies : Some studies have explored the cytotoxic effects on cancer cell lines, indicating that structural analogs can inhibit cell proliferation effectively .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInhibition of cancer cell proliferation
NeuropharmacologicalPotential modulation of neurotransmitter systems

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Methyl-1-pentanolMethyl group instead of ethylLimited antimicrobial activity
2-Ethyl-1-butanolDifferent carbon chain arrangementModerate cytotoxicity
3-Ethyl-2-pentanolHydroxyl group on a different carbonVariable antimicrobial effects

Q & A

Q. What are the primary synthetic routes for 3-ethyl-1-(methylamino)pentan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves reductive amination of 3-ethylpentan-2-one with methylamine, followed by stereoselective reduction. Key steps:

Ketone Preparation : Oxidize 3-ethylpent-2-ene to 3-ethylpentan-2-one using a Ru-based catalyst under mild conditions (e.g., 80°C, 1 atm O₂) .

Reductive Amination : React the ketone with methylamine in the presence of NaBH₃CN or Pd/C under H₂ pressure (2–5 atm) .

Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) to achieve enantiomeric excess >90% .
Optimization Parameters :

VariableRange TestedOptimal Value
Temperature25–100°C60°C
Pressure (H₂)1–10 atm3 atm
Catalyst Loading0.1–5 mol%1 mol%

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR , IR , and HRMS :
  • ¹H NMR : Look for signals at δ 1.2–1.5 ppm (ethyl CH₃), δ 2.4–2.8 ppm (methylamino N–CH₃), and δ 3.6–3.8 ppm (alcoholic OH) .
  • IR : Confirm hydroxyl (3300–3500 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches .
  • HRMS : Calculate exact mass (C₈H₁₉NO: 145.1467 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What computational methods are suitable for modeling the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map potential energy surfaces for radical decomposition:

Radical Formation : Simulate H-abstraction from the alcohol group to generate pentan-2-ol radicals .

Isomerization Pathways : Track β-scission reactions (e.g., C–C bond cleavage) and compare activation energies (Δ‡G) .
Key Findings :

Reaction PathwayćG (kcal/mol)Dominant Product
β-Scission (C2–C3)28.53-Ethylpropanal
Isomerization32.1Cyclic ether

Q. How do solvent polarity and temperature affect the enantiomeric excess (ee) of this compound in asymmetric syntheses?

  • Methodological Answer : Conduct kinetic resolution studies using chiral HPLC (Chiralpak IA column):
  • Solvent Screening : Test polar (MeCN/H₂O) vs. nonpolar (hexane/i-PrOH) systems.
  • Temperature Gradients : Analyze ee at 10°C, 25°C, and 40°C.
    Data Example :
SolventTemp (°C)ee (%)
Hexane/i-PrOH2592
MeCN/H₂O2585
Hexane/i-PrOH1095

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and DSC under controlled atmospheres:

TGA : Measure mass loss at 1°C/min increments (25–300°C).

DSC : Identify endothermic (decomposition) vs. exothermic (oxidation) events .
Hypothesis Testing :

  • Contamination : Trace metals (e.g., Pd from synthesis) may catalyze degradation. Use ICP-MS to quantify residuals .
  • Atmospheric Effects : Compare stability under N₂ vs. O₂; oxidative environments lower decomposition onset by ~20°C .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH/ECHA guidelines for secondary amines and alcohols:
  • PPE : Nitrile gloves, OV/AG/P99 respirator for vapor exposure >10 ppm .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

Ecological Impact Assessment

Q. What methodologies assess the ecotoxicity of this compound in aquatic systems?

  • Methodological Answer : Use OECD Test Guidelines :
  • Daphnia magna Acute Toxicity (OECD 202) : 48h EC₅₀ determination.
  • Algal Growth Inhibition (OECD 201) : Measure Chl-a reduction in Raphidocelis subcapitata .
    Preliminary Data :
OrganismEC₅₀ (mg/L)Classification
Daphnia magna12.3Harmful (ECHA Category 3)
R. subcapitata8.7Toxic

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